molecular formula C13H22O B12684357 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol CAS No. 93804-63-8

1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol

Katalognummer: B12684357
CAS-Nummer: 93804-63-8
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: NBXUINSCGNNOCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol is an organic compound with the molecular formula C15H24O. It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol can be achieved through several synthetic routesThe reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production of the compound. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4)[3][3].

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

93804-63-8

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

(8,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)methanol

InChI

InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h6,10,12,14H,3-5,7-9H2,1-2H3

InChI-Schlüssel

NBXUINSCGNNOCY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2=CCC(CC21)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.